Calpain-1 substrate, fluorogenic
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Overview
Description
Calpain-1 substrate, fluorogenic, is an internally quenched fluorogenic substrate peptide derived from the calpain-1 cleavage site of α-spectrin. It is specifically designed to be a sensitive and specific substrate for calpain-1, a calcium-dependent cysteine protease. This compound is not recognized by trypsin or α-chymotrypsin, making it highly selective for calpain-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calpain-1 substrate, fluorogenic, involves the assembly of a peptide sequence that includes a fluorophore and a quencher. The peptide sequence is H-Lys(FAM)-Glu-Val-Tyr~Gly-Met-Met-Lys(DABCYL)-OH, where FAM (fluorescein) serves as the fluorophore and DABCYL (4-(dimethylaminoazo)benzene-4-carboxylic acid) acts as the quencher . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
Calpain-1 substrate, fluorogenic, primarily undergoes proteolytic cleavage by calpain-1. The cleavage occurs at the Tyr-Gly bond within the peptide sequence, resulting in the separation of the fluorophore and quencher, which leads to enhanced fluorescence .
Common Reagents and Conditions
The reaction conditions for the cleavage of this compound, typically involve the presence of calcium ions (Ca²⁺), as calpain-1 is a calcium-dependent enzyme. The reaction buffer may include components such as Tris-HCl, NaCl, β-mercaptoethanol, CaCl₂, EDTA, and EGTA at a pH of around 7.5 .
Major Products
The major product formed from the cleavage of this compound, is the separated peptide fragments with enhanced fluorescence due to the release of the fluorophore from the quencher .
Scientific Research Applications
Calpain-1 substrate, fluorogenic, has a wide range of applications in scientific research:
Biochemistry: It is used to study the activity of calpain-1 and to screen for calpain inhibitors.
Cell Biology: Researchers use it to investigate the role of calpain-1 in various cellular processes, including cytoskeletal remodeling and signal transduction.
Medicine: It is employed in the study of diseases where calpain-1 is implicated, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Drug Discovery: The compound is used in high-throughput screening assays to identify potential therapeutic agents targeting calpain-1
Mechanism of Action
Calpain-1 substrate, fluorogenic, exerts its effects through the specific cleavage by calpain-1. The enzyme recognizes the peptide sequence and cleaves at the Tyr-Gly bond, resulting in the separation of the fluorophore and quencher. This cleavage leads to an increase in fluorescence, which can be quantitatively measured. The molecular targets involved include the peptide bonds within the substrate, and the pathway involves calcium-dependent activation of calpain-1 .
Comparison with Similar Compounds
Calpain-1 substrate, fluorogenic, can be compared with other fluorogenic substrates designed for calpain-1 and related proteases:
Calpain-1 Substrate II, Fluorogenic: This substrate is optimized for calpain-1 amino acid recognition motifs and is kinetically superior in terms of turnover rate.
Calpain Substrate III, Fluorogenic: Another fluorogenic substrate with a sequence optimized for calpain-1 and calpain-2.
Calpain Substrate IV, Cell-Permeable, Fluorogenic: A cell-permeable substrate that allows for the study of calpain activity within living cells.
The uniqueness of this compound, lies in its high specificity and sensitivity for calpain-1, making it a valuable tool for studying this enzyme’s activity in various biological contexts .
Properties
Molecular Formula |
C79H95N13O19S2 |
---|---|
Molecular Weight |
1594.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C79H95N13O19S2/c1-44(2)68(89-75(105)59(31-32-67(97)98)85-71(101)58(80)11-7-9-35-82-70(100)47-17-28-55-54(40-47)78(109)111-79(55)56-29-26-52(94)41-64(56)110-65-42-53(95)27-30-57(65)79)76(106)88-63(39-45-13-24-51(93)25-14-45)72(102)83-43-66(96)84-60(33-37-112-5)73(103)86-61(34-38-113-6)74(104)87-62(77(107)108)12-8-10-36-81-69(99)46-15-18-48(19-16-46)90-91-49-20-22-50(23-21-49)92(3)4/h13-30,40-42,44,58-63,68,93-95H,7-12,31-39,43,80H2,1-6H3,(H,81,99)(H,82,100)(H,83,102)(H,84,96)(H,85,101)(H,86,103)(H,87,104)(H,88,106)(H,89,105)(H,97,98)(H,107,108)/t58-,59-,60-,61-,62-,63-,68-/m0/s1 |
InChI Key |
UHKSZTUWDADIDK-HOFSYNJXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)N |
Origin of Product |
United States |
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